(2'-Methoxybiphenyl-3-yl)-methanol
Overview
Description
(2’-Methoxybiphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives It features a methoxy group attached to one of the benzene rings and a methanol group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxybiphenyl-3-yl)-methanol typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of 2-methoxybiphenyl with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of (2’-Methoxybiphenyl-3-yl)-methanol can be achieved through a similar Friedel-Crafts alkylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-Methoxybiphenyl-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (2’-Methoxybiphenyl-3-yl)aldehyde and (2’-Methoxybiphenyl-3-yl)carboxylic acid.
Reduction: The major product is (2’-Methoxybiphenyl-3-yl)methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Scientific Research Applications
(2’-Methoxybiphenyl-3-yl)-methanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of (2’-Methoxybiphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2’-Methoxybiphenyl-3-yl)aldehyde
- (2’-Methoxybiphenyl-3-yl)carboxylic acid
- (2’-Methoxybiphenyl-3-yl)amine
- (2’-Methoxybiphenyl-3-yl)ethanol
Uniqueness
(2’-Methoxybiphenyl-3-yl)-methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and methanol groups allows for diverse reactivity and potential applications in various fields. Its structural features also enable it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRRXPYBDJKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572385 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-54-2 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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